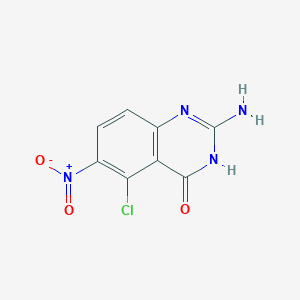

2-amino-5-chloro-6-nitroquinazolin-4(3H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 2-amino-5-cloro-6-nitroquinazolin-4(3H)-ona es un compuesto heterocíclico que pertenece a la familia de las quinazolinonas. Las quinazolinonas son conocidas por sus diversas actividades biológicas y se han estudiado ampliamente por sus posibles aplicaciones terapéuticas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de la 2-amino-5-cloro-6-nitroquinazolin-4(3H)-ona típicamente implica los siguientes pasos:

Nitración: La nitración de la 2-amino-5-cloroquinazolin-4(3H)-ona se lleva a cabo utilizando una mezcla de ácido nítrico concentrado y ácido sulfúrico. La reacción generalmente se realiza a bajas temperaturas para controlar la velocidad de nitración y evitar la sobrenitración.

Purificación: El producto crudo se purifica por recristalización a partir de un solvente adecuado, como etanol o metanol, para obtener 2-amino-5-cloro-6-nitroquinazolin-4(3H)-ona pura.

Métodos de producción industrial

En un entorno industrial, la producción de 2-amino-5-cloro-6-nitroquinazolin-4(3H)-ona puede implicar reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El uso de sistemas automatizados para el control preciso de las condiciones de reacción, como la temperatura y la concentración de reactivos, es crucial para la producción a gran escala.

Análisis De Reacciones Químicas

Tipos de reacciones

La 2-amino-5-cloro-6-nitroquinazolin-4(3H)-ona puede experimentar diversas reacciones químicas, que incluyen:

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador (por ejemplo, paladio sobre carbono) o utilizando agentes reductores químicos como el cloruro de estaño (II).

Sustitución: El átomo de cloro se puede sustituir por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.

Reactivos y condiciones comunes

Reducción: Gas hidrógeno con un catalizador de paladio o cloruro de estaño (II) en un medio ácido.

Sustitución: Nucleófilos como aminas o tioles en presencia de una base, como hidróxido de sodio o carbonato de potasio.

Principales productos formados

Reducción: 2-amino-5-amino-6-nitroquinazolin-4(3H)-ona.

Sustitución: Diversas quinazolinonas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Química: Como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por sus posibles propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado como un compuesto principal para el desarrollo de nuevos agentes terapéuticos.

Industria: Utilizado en la síntesis de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción de la 2-amino-5-cloro-6-nitroquinazolin-4(3H)-ona depende de su aplicación específica. Por ejemplo, en sistemas biológicos, puede interactuar con enzimas o receptores específicos, lo que lleva a la inhibición o activación de ciertas vías bioquímicas. El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que pueden interactuar con componentes celulares, lo que lleva a efectos citotóxicos.

Comparación Con Compuestos Similares

Compuestos similares

2-amino-5-cloroquinazolin-4(3H)-ona: Carece del grupo nitro, lo que puede resultar en diferentes actividades biológicas.

2-amino-6-nitroquinazolin-4(3H)-ona: Carece del átomo de cloro, lo que puede afectar su reactividad e interacciones con otras moléculas.

5-cloro-6-nitroquinazolin-4(3H)-ona:

Singularidad

La 2-amino-5-cloro-6-nitroquinazolin-4(3H)-ona es única debido a la presencia de ambos grupos nitro y cloro, que pueden influir significativamente en su reactividad química y actividad biológica. La combinación de estos grupos funcionales la convierte en un compuesto versátil para diversas aplicaciones científicas e industriales.

Actividad Biológica

2-Amino-5-chloro-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, characterized by its unique structural features including an amino group at the 2-position, a chlorine atom at the 5-position, and a nitro group at the 6-position. This structural diversity contributes significantly to its biological activities, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClN3O3 with a molecular weight of approximately 217.7 g/mol. The compound exhibits a planar structure with significant hydrogen bonding capabilities due to its functional groups, which are crucial for its interactions with biological macromolecules.

Antimicrobial Activity

Research indicates that quinazoline derivatives, including this compound, possess notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Antitumor Activity

The compound has been evaluated for its antitumor properties, particularly against glioblastoma cell lines. In vitro studies have shown that it exerts cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in studies involving U87MG and T98G glioblastoma cells, treatment with this compound resulted in significant reductions in cell viability .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| U87MG | 10.5 | Apoptosis induction |

| T98G | 12.3 | Cell cycle arrest at G2/M phase |

Photodynamic Effects

Recent studies have explored the photodynamic activity of quinazolinones when subjected to UVA irradiation. The compound has been shown to enhance the photodestructive effects on melanoma cell lines, indicating its potential use in phototherapy for skin cancers .

Structure-Activity Relationship (SAR)

The unique combination of chlorine and nitro substituents along with the amino group enhances the biological activity of this compound compared to other analogs. SAR studies suggest that modifications at specific positions can significantly affect the compound's potency and selectivity towards biological targets .

Case Studies

- Study on Antibacterial Activity : A comparative study was conducted on various quinazoline derivatives, including this compound, revealing that it exhibited superior antibacterial activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics.

- Anticancer Efficacy : In another study focusing on breast cancer cell lines (MDA-MB-468), the compound demonstrated a potent inhibitory effect with an IC50 value lower than that of standard chemotherapeutics like gefitinib, highlighting its potential as a novel anticancer agent .

Propiedades

IUPAC Name |

2-amino-5-chloro-6-nitro-3H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN4O3/c9-6-4(13(15)16)2-1-3-5(6)7(14)12-8(10)11-3/h1-2H,(H3,10,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSHAMVIZNDWXKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=C(NC2=O)N)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.